4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid
Description
4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Properties
IUPAC Name |
4-[(2-ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-12-16-11(8-20-12)7-15-13(17)9-3-5-10(6-4-9)14(18)19/h3-6,8H,2,7H2,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKWJUHRYVWKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid typically involves the reaction of 2-ethyl-1,3-thiazole-4-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Scientific Research Applications
4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability
Mechanism of Action
The mechanism of action of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The compound’s anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole ring with a benzoic acid moiety, which may confer distinct biological activities and chemical reactivity.
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